tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate

Catalog No.
S13126672
CAS No.
1002360-26-0
M.F
C17H25BrN2O4S
M. Wt
433.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)ami...

CAS Number

1002360-26-0

Product Name

tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate

IUPAC Name

tert-butyl (3S)-3-[[(2-bromophenyl)sulfonylamino]methyl]piperidine-1-carboxylate

Molecular Formula

C17H25BrN2O4S

Molecular Weight

433.4 g/mol

InChI

InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-6-7-13(12-20)11-19-25(22,23)15-9-5-4-8-14(15)18/h4-5,8-9,13,19H,6-7,10-12H2,1-3H3/t13-/m1/s1

InChI Key

MZPNPXYVZGJUSH-CYBMUJFWSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNS(=O)(=O)C2=CC=CC=C2Br

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNS(=O)(=O)C2=CC=CC=C2Br

tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H23BrN2O4SC_{16}H_{23}BrN_{2}O_{4}S and a molecular weight of approximately 419.3 g/mol. This compound features a piperidine ring, a carboxylic acid group, and a bromophenyl sulfonyl amino group, making it a versatile molecule in chemical synthesis and biological applications. The compound is often referred to by its CAS number, 1002360-22-6, which aids in its identification in chemical databases and literature.

The chemical reactivity of tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate is primarily influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The bromine atom in the bromobenzene moiety can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Esterification: The carboxylic acid functionality can react with alcohols to form esters, which are important in modifying the compound for specific applications.
  • Amine Reactions: The amino group can participate in various coupling reactions, making it suitable for synthesizing more complex molecules.

Research indicates that tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate exhibits potential biological activities. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, likely due to its ability to inhibit specific enzymes involved in these pathways. Further investigations are needed to fully elucidate its mechanism of action and therapeutic potential.

The synthesis of tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate typically involves several steps:

  • Formation of the Sulfonamide: Reaction of 3-piperidinecarboxylic acid with 2-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
  • Esterification: The resulting intermediate is then esterified with tert-butyl alcohol to yield the final product.
  • Purification: The compound is purified through recrystallization or chromatography to achieve the desired purity levels.

This compound has diverse applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Assays: Used as a probe to study enzyme activities and protein interactions.
  • Medicinal Chemistry: Investigated for potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
  • Industrial

Interaction studies involving tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate focus on its binding affinity with various biological targets. These studies aim to identify how the compound interacts with enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses. Specific interactions may include enzyme inhibition or modulation of signaling pathways.

Similar Compounds: Comparison

Several compounds share structural similarities with tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate, including:

Compound NameMolecular FormulaUnique Features
tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylateC16H22BrNO2C_{16}H_{22}BrNO_{2}Contains a para-bromophenyl group instead of ortho
tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylateC11H22N2O2C_{11}H_{22}N_{2}O_{2}Lacks the sulfonamide functionality
N-(4-bromobenzenesulfonyl)-N-(tert-butoxycarbonyl)-piperidineC16H22BrNO4SC_{16}H_{22}BrNO_{4}SSimilar sulfonamide structure but different amine substitutions

These compounds highlight the uniqueness of tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate due to its specific combination of functional groups, which may contribute to its distinct biological activities and reactivity profiles .

The compound tert-butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate features a piperidine ring substituted at the third position with a sulfonamide-linked 2-bromobenzene group and a tert-butoxycarbonyl (Boc) protecting group at the first position. Its IUPAC name systematically describes these components:

  • Piperidine backbone: A six-membered nitrogen-containing heterocycle.
  • (3S)-configuration: Indicates stereochemistry at the third carbon, critical for chiral selectivity in synthesis.
  • Sulfonamide bridge: Connects the 2-bromobenzenesulfonyl group to the methyl substituent on the piperidine ring.
  • Boc group: A tert-butyl carbonate ester protecting the amine at the first position.

The molecular formula is C₁₇H₂₅BrN₂O₄S, with a molar mass of 449.36 g/mol. Key functional groups include the sulfonamide (–SO₂NH–), bromoarene, and carbamate (Boc), each contributing distinct reactivity (Table 1).

Table 1: Key Structural Features and Functional Groups

FeatureRole in Reactivity
Piperidine ringConfers rigidity; modulates solubility
2-BromobenzenesulfonylElectrophilic site for nucleophilic substitution
Boc groupProtects amine during synthesis

Historical Development in Organic Synthesis

The compound emerged from advancements in protective group strategies and sulfonamide coupling methodologies. The Boc group, introduced in the mid-20th century, became a cornerstone for amine protection due to its stability under basic conditions and ease of removal via acidolysis.

Synthesis typically involves:

  • Piperidine functionalization: Introduction of the aminomethyl group at the 3S position using chiral auxiliaries or asymmetric catalysis.
  • Sulfonamide formation: Reaction of 2-bromobenzenesulfonyl chloride with the primary amine on the piperidine derivative.
  • Boc protection: Treatment with di-tert-butyl dicarbonate to shield the piperidine nitrogen.

Early routes faced challenges in stereocontrol at the 3S position, resolved through chiral pool synthesis or enzymatic resolution techniques.

Significance in Medicinal Chemistry and Pharmaceutical Research

This compound serves as a versatile intermediate in drug discovery, particularly for:

  • Protease inhibitors: The sulfonamide group mimics transition states in enzymatic hydrolysis.
  • Kinase targeting: Piperidine scaffolds are prevalent in ATP-binding site inhibitors.
  • Bromine utility: The 2-bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification.

Its Boc-protected amine facilitates stepwise synthesis, allowing modular construction of complex molecules without side reactions.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

432.07184 g/mol

Monoisotopic Mass

432.07184 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-10

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